![molecular formula C11H17ClN2 B2366539 N-(2-methylpropyl)benzenecarboximidamide hydrochloride CAS No. 1909347-75-6](/img/structure/B2366539.png)
N-(2-methylpropyl)benzenecarboximidamide hydrochloride
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Overview
Description
N-(2-methylpropyl)benzenecarboximidamide hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇ClN₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)benzenecarboximidamide hydrochloride typically involves the reaction of benzenecarboximidamide with 2-methylpropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzenecarboximidamide+2-methylpropylamine+HCl→N-(2-methylpropyl)benzenecarboximidamide hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)benzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
N-(2-methylpropyl)benzenecarboximidamide hydrochloride serves as a reagent in organic synthesis. It can participate in nucleophilic substitution reactions typical of amides and amidines. The imidamide functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines. Additionally, it may engage in condensation reactions with various electrophiles.
Biology
This compound has been investigated for its potential biological activities, particularly as an inhibitor of serine proteases. These enzymes are critical in various physiological processes, including digestion and immune response. The mechanism of action typically involves reversible binding to the active site of these enzymes, inhibiting their function. This property positions this compound as a candidate for therapeutic applications in conditions where protease activity is dysregulated.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to inhibit serine proteases suggests applications in treating diseases characterized by excessive protease activity, such as certain cancers and inflammatory conditions.
Industry
The compound is utilized in the development of new materials and chemical processes, particularly in the synthesis of derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
Table 1: Comparison of Biological Activities
Compound | Target Enzyme | Activity | IC50 (µM) |
---|---|---|---|
N-(2-methylpropyl)benzenecarboximidamide HCl | Serine Proteases | Inhibitor | TBD |
Benzamidine | Trypsin | Inhibitor | 0.1 |
4-Chlorobenzene-1-carboximidamide HCl | Various Proteases | Antimicrobial | TBD |
Note: TBD = To Be Determined
Case Study 1: Inhibition of Serine Proteases
A study evaluated the inhibitory effects of this compound on several serine proteases involved in inflammatory responses. The results indicated that this compound effectively reduced enzyme activity, suggesting its potential use in anti-inflammatory therapies.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives from this compound to enhance biological activity. Various electrophilic reagents were employed to create modified structures, leading to compounds with improved potency against microbial targets.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)benzenecarboximidamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)benzenecarboxamide
- N-(2-methylpropyl)benzenecarboxylate
- N-(2-methylpropyl)benzenecarboximidate
Uniqueness
N-(2-methylpropyl)benzenecarboximidamide hydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Biological Activity
N-(2-methylpropyl)benzenecarboximidamide hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a benzenecarboximidamide moiety combined with a 2-methylpropyl group. The molecular formula is C12H18ClN3, and it has a molecular weight of approximately 241.75 g/mol.
The synthesis typically involves the reaction of benzenecarboximidamide with 2-methylpropylamine in the presence of hydrochloric acid, leading to the formation of the hydrochloride salt.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules. It is hypothesized to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation but may include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent. Further research is needed to confirm these findings and elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can shed light on the unique biological activities of this compound.
Compound Name | Structure | Notable Activity |
---|---|---|
N-(2-methylpropyl)benzenecarboxamide | Structure | Antimicrobial |
N-(2-methylpropyl)benzenecarboxylate | Structure | Anticancer |
N-(2-methylpropyl)benzenecarboximidate | Structure | Enzyme Inhibition |
The unique combination of functional groups in this compound may confer distinct reactivity profiles and biological activities compared to these similar compounds.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as a new antibacterial agent.
Case Study 2: Cytotoxicity Assessment
In another study, the cytotoxic effects of the compound were evaluated using various cancer cell lines. Results indicated that at certain concentrations, this compound reduced cell viability significantly compared to control groups, warranting further investigation into its mechanism of action.
Properties
IUPAC Name |
N'-(2-methylpropyl)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-9(2)8-13-11(12)10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3,(H2,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNVAUIVFSXQJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=C(C1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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